5-(2-Fluorophenoxy)furan-2-carboxylic acid

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

5-(2-Fluorophenoxy)furan-2-carboxylic acid (CAS 1250590-93-2, C₁₁H₇FO₄, MW 222.17) is a fluorinated heterocyclic building block comprising a furan-2-carboxylic acid core with a 2-fluorophenoxy substituent directly attached at the 5-position via an ether linkage. The compound belongs to the broader class of 5-aryloxyfuran-2-carboxylic acids, a scaffold that has been explored in medicinal chemistry for anti-inflammatory, anti-allergic, and 5-lipoxygenase inhibitory applications.

Molecular Formula C11H7FO4
Molecular Weight 222.17 g/mol
Cat. No. B11804900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenoxy)furan-2-carboxylic acid
Molecular FormulaC11H7FO4
Molecular Weight222.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=C(O2)C(=O)O)F
InChIInChI=1S/C11H7FO4/c12-7-3-1-2-4-8(7)15-10-6-5-9(16-10)11(13)14/h1-6H,(H,13,14)
InChIKeyFRCKVOOIRXXICH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenoxy)furan-2-carboxylic acid: What Procurement Teams and Research Groups Must Know


5-(2-Fluorophenoxy)furan-2-carboxylic acid (CAS 1250590-93-2, C₁₁H₇FO₄, MW 222.17) is a fluorinated heterocyclic building block comprising a furan-2-carboxylic acid core with a 2-fluorophenoxy substituent directly attached at the 5-position via an ether linkage . The compound belongs to the broader class of 5-aryloxyfuran-2-carboxylic acids, a scaffold that has been explored in medicinal chemistry for anti-inflammatory, anti-allergic, and 5-lipoxygenase inhibitory applications [1][2]. Its structural signature—ortho-fluorine substitution coupled with a direct O-aryl ether bond—distinguishes it from positional isomers (para-fluoro), methylene-linked analogs, and non-fluorinated congeners that are frequently offered as interchangeable alternatives in research supply catalogs.

Why a Generic 5-Aryloxyfuran-2-carboxylic Acid Cannot Replace 5-(2-Fluorophenoxy)furan-2-carboxylic acid


In-class compounds sharing the 5-aryloxyfuran-2-carboxylic acid core are not functionally interchangeable because small structural perturbations—fluorine position (ortho vs. para), linker identity (direct ether vs. methyleneoxy), and phenyl substitution pattern—produce large differences in molecular conformation, electronic distribution, and ultimately receptor/ enzyme recognition. SAR studies on the closely related 5-(4-fluorophenoxy)-2-furyl scaffold have demonstrated that a positional shift of the fluorine atom or alteration of the tether between the furan and phenyl rings can modulate 5-lipoxygenase inhibition potency by orders of magnitude [1]. Furthermore, the 2002 study on 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid derivatives revealed that subtle changes in the substitution pattern on the phenoxy ring determine whether a compound inhibits fMLP-induced neutrophil degranulation or shows no activity at all [2]. Consequently, procurement without structural verification risks acquiring an isomer or analog that lacks the intended reactivity or biological profile.

5-(2-Fluorophenoxy)furan-2-carboxylic acid: Product-Specific Quantitative Evidence Guide


Ortho-Fluorine Steric and Conformational Differentiation vs. Para-Fluoro Positional Isomer (5-(4-Fluorophenoxy)furan-2-carboxylic acid, CAS 149609-87-0)

The ortho-fluorine atom in 5-(2-fluorophenoxy)furan-2-carboxylic acid introduces a steric clash with the furan ring oxygen that restricts rotation about the O–C(phenyl) bond, producing a preferred conformation distinct from the freely rotating para-fluoro isomer (CAS 149609-87-0). This conformational restriction has direct consequences for molecular recognition: in the related 5-lipoxygenase inhibitor series, the 4-fluorophenoxy-furan scaffold yielded IC₅₀ values of 150–160 nM in human whole blood LTB4 assays, and SAR studies indicated that altering the fluorine position on the phenoxy ring significantly modulated potency [1]. While direct IC₅₀ data for the carboxylic acid form of the ortho-fluoro compound are not yet published, the conformational constraint imposed by ortho-fluorine substitution is a well-established medicinal chemistry design principle for reducing entropic penalty upon target binding [2].

Medicinal Chemistry Conformational Analysis Fluorine Chemistry

Direct Ether Linkage vs. Methyleneoxy Linker: Impact on Scaffold Rigidity and Metabolic Susceptibility

5-(2-Fluorophenoxy)furan-2-carboxylic acid features a direct ether linkage between the furan C5 and the phenoxy oxygen, whereas the commonly cataloged analog 5-[(2-fluorophenoxy)methyl]furan-2-carboxylic acid (CAS 893743-46-9) inserts a methylene (–CH₂–) spacer. This difference has two quantifiable consequences: (1) the direct ether linkage is ~1.4 Å shorter, producing a more compact and rigid scaffold; (2) the benzylic methylene in the methyleneoxy analog is a known site of cytochrome P450-mediated oxidative metabolism, whereas direct aryl ethers are generally more resistant to oxidative cleavage [1]. In the N-hydroxyurea 5-LO inhibitor series, the direct 5-(4-fluorophenoxy)-2-furyl core was selected for clinical development (compound 17c) specifically over methylene-linked analogs because of superior potency and prolonged duration of action linked to reduced in vitro glucuronidation rates [2].

Drug Design Metabolic Stability Scaffold Optimization

Free Carboxylic Acid as a Versatile Synthetic Handle vs. Ester and Amide Analogs

5-(2-Fluorophenoxy)furan-2-carboxylic acid bears a free carboxylic acid group (pKₐ ~3–4, estimated for furan-2-carboxylic acids), enabling direct amide coupling, esterification, reduction, or Curtius rearrangement without a deprotection step. In contrast, the methyl ester analog (methyl 5-(2-fluorophenoxy)furan-2-carboxylate) and amide derivatives require additional synthetic manipulation—typically saponification under basic or acidic conditions—to access the free acid, adding at least one synthetic step and reducing overall yield [1]. In the 2002 study by Chang et al., free carboxylic acid derivatives (1c–12c) showed distinct pharmacological profiles from their ester counterparts (1d–12d): the carboxylates, but not the esters, significantly inhibited fMLP-induced neutrophil degranulation [2]. This demonstrates that the free acid is not merely a precursor but a pharmacophoric element in its own right.

Synthetic Chemistry Building Block Utility Derivatization

Fluorine-Enabled Metabolic Stability vs. Non-Fluorinated 5-Phenoxy-2-furoic Acid

The presence of the ortho-fluorine atom on the phenoxy ring of 5-(2-fluorophenoxy)furan-2-carboxylic acid blocks a major site of oxidative metabolism (aromatic hydroxylation) that is accessible in the non-fluorinated analog 5-phenoxy-2-furoic acid (CAS 60698-32-0). Fluorine substitution at the 2-position of the phenoxy ring is a validated strategy for reducing CYP450-mediated oxidation: the strong C–F bond (~485 kJ/mol vs. C–H ~413 kJ/mol) and the electron-withdrawing effect of fluorine deactivate the adjacent carbon toward electrophilic oxidative attack [1]. In the 5-lipoxygenase inhibitor development program, the 4-fluorophenoxy substitution was deliberately incorporated to limit metabolism and extend pharmacodynamic duration after oral dosing; the clinical candidate (R)-N-[3-[5-(4-fluorophenoxy)-2-furyl]-1-methyl-2-propynyl]-N-hydroxyurea (17c) demonstrated stereoselective glucuronidation rates that correlated with in vivo duration of action [2].

Metabolic Stability Fluorine Chemistry Lead Optimization

Ether Oxygen Hydrogen-Bond Acceptor Capability vs. Direct C–C Linked 5-(2-Fluorophenyl)furan-2-carboxylic acid

The ether oxygen in 5-(2-fluorophenoxy)furan-2-carboxylic acid provides an additional hydrogen-bond acceptor (HBA) site that is absent in the direct C–C linked analog 5-(2-fluorophenyl)furan-2-carboxylic acid (CAS 353761-02-1). This extra HBA capability can alter the compound's interaction with biological targets: furan-2-carboxylic acid derivatives have been shown to act as cathepsin K inhibitors, where the positioning of hydrogen-bond acceptors on the 5-substituent is critical for chelating the active-site cysteine and coordinating the oxyanion hole [1]. The presence of the ether oxygen also modulates the overall polarity and water solubility of the scaffold: the ether oxygen contributes an additional ~1.7 D to the molecular dipole moment compared to the direct phenyl analog, and the calculated topological polar surface area (tPSA) of the target compound is 59.7 Ų vs. 50.4 Ų for the direct phenyl analog (difference of 9.3 Ų), which can influence membrane permeability and oral absorption potential [2].

Molecular Recognition Hydrogen Bonding Pharmacophore Design

5-(2-Fluorophenoxy)furan-2-carboxylic acid: Where It Delivers Differentiated Value in Research and Industry


Medicinal Chemistry: 5-Lipoxygenase (5-LO) and Leukotriene Pathway Inhibitor Optimization

The 5-(2-fluorophenoxy)furan-2-carboxylic acid scaffold is a direct analog of the core structure used in clinically developed 5-lipoxygenase inhibitors. The N-hydroxyurea derivative containing a 5-(4-fluorophenoxy)-2-furyl core achieved an IC₅₀ of 150 nM in human whole blood LTB4 assays and was advanced to clinical development [3]. The ortho-fluoro variant (target compound) offers a structurally distinct starting point for SAR exploration: the ortho-fluorine conformational constraint may improve subtype selectivity or alter the glucuronidation stereoselectivity that was identified as a key determinant of in vivo duration in the 5-LO program. The free carboxylic acid handle permits direct elaboration into N-hydroxyurea, hydroxamic acid, or reverse amide analogs without protecting group manipulation [2].

Parallel Library Synthesis for Anti-inflammatory and Immunomodulatory Screening

The compound's free carboxylic acid functionality combined with the metabolically shielded ortho-fluorophenoxy group makes it an ideal core scaffold for amide library generation via high-throughput parallel synthesis. In the 2002 Chang et al. study, carboxylate derivatives in the closely related 5-(2′-alkoxycarbonyl substituted phenoxy)furan-2-carboxylic acid series demonstrated significant inhibition of fMLP-induced neutrophil degranulation with greater activity than the positive control trifluoperazine (TFP), while the corresponding esters were inactive [3]. This establishes the carboxylic acid as a pharmacophoric requirement for anti-inflammatory activity in this phenotype, supporting direct use of 5-(2-fluorophenoxy)furan-2-carboxylic acid in plate-based amide coupling campaigns targeting neutrophil-mediated inflammatory pathways.

Chemical Biology: Fluorinated Probe and Bioconjugate Synthesis

The ortho-fluorine atom provides a distinct advantage for ¹⁹F NMR-based binding assays and metabolic tracing studies. The ether oxygen linker and furan ring offer additional heteroatom handles for potential interactions with biological targets. The free acid can be directly conjugated to amine-containing fluorophores, biotin, or PEG linkers via standard amide coupling (e.g., EDC/HOBt), making this compound a convenient entry point for generating fluorinated chemical probes [3]. The relatively low molecular weight (222.17 Da) and moderate tPSA (59.7 Ų) are favorable for maintaining ligand efficiency in fragment-based drug discovery campaigns [2].

Agrochemical Intermediate: Fluorophenoxy Heterocycle Building Block

Fluorophenoxy-substituted heterocyclic carboxylic acids are established intermediates in the synthesis of herbicides and fungicides. Patents describing fluorophenoxy compounds as herbicidal agents cite aryloxyfluorophenoxyalkanoic acid scaffolds for the control of grassy weeds in soybean, cotton, and wheat crops [3]. The furan-2-carboxylic acid core provides a heterocyclic alternative to the more common phenyl or pyridyl backbones, potentially offering differentiated crop selectivity or environmental degradation profiles. The free acid can be readily converted to esters, amides, or salts to tune physicochemical properties for formulation.

Quote Request

Request a Quote for 5-(2-Fluorophenoxy)furan-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.